1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone

JAK-STAT signaling Kinase inhibitor selectivity Immunology

JAK isoform selectivity is critical for cytokine signaling studies, yet structurally similar pyridinyl ethanones can exhibit inverted selectivity profiles that compromise reproducibility. This compound provides a validated solution: • Preferential JAK3 inhibition (IC50 21 nM) with 4.6-fold selectivity over JAK1 (96 nM), enabling JAK1-sparing experimental designs • Distinct selectivity profile vs. pan-JAK inhibitors for benchmarking target engagement • Authentic regioisomer with documented synthesis (52% yield), eliminating regioisomer-related procurement errors Supplied at ≥97% purity with full analytical documentation.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 58158-45-5
Cat. No. B1599928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone
CAS58158-45-5
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC2=CC=NC=C2)Cl
InChIInChI=1S/C13H10ClNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
InChIKeyACXBUZADCUPLKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone: JAK Inhibitor Scaffold


1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone (CAS 58158-45-5) is a synthetic organic compound belonging to the pyridinyl ethanone class, featuring a 4-chlorophenyl ketone moiety and a 4-pyridinyl substituent. It has been characterized as a small-molecule inhibitor of Janus kinase (JAK) family enzymes, with reported in vitro IC50 values of 21 nM for JAK3, 96 nM for JAK1, and 104 nM for JAK2 [1]. The compound exhibits a LogP of 3.16, a density of 1.24 g/cm³, and a boiling point of 395.2°C [2]. It is commercially available as a research reagent, typically at ≥97% purity .

Workflow JAK-STAT pathway inhibition studies
Selection JAK3-preferring inhibitor scaffold
Use Context Kinase selectivity screening and signaling research

Substitution Risks for 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone


Superficially similar compounds within the pyridinyl ethanone class often exhibit profound differences in kinase inhibition selectivity, synthetic accessibility, and physicochemical properties. For instance, regioisomers such as 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone (CAS 16273-84-0) differ in boiling point by approximately 20°C [1], which can impact purification and formulation. More critically, JAK isoform selectivity profiles are exquisitely sensitive to minor structural perturbations; a shift in the position of the pyridine nitrogen or the chlorophenyl substitution pattern can invert selectivity or abolish potency entirely [2]. Therefore, generic substitution without quantitative evidence of comparable bioactivity and process characteristics is scientifically unsound and may compromise experimental reproducibility.

Regioisomer substitution
Kinase selectivity profile may invert; boiling point difference can alter purification workflows.
Unvalidated pyridinyl ethanones
Compounds without characterized JAK inhibition may lack JAK3-preferring activity and compromise assay reproducibility.

Quantitative Differentiation Evidence


JAK3-Selective Inhibition Profile

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone demonstrates a distinct JAK isoform inhibition profile characterized by an IC50 of 21 nM for JAK3, compared to 96 nM for JAK1 and 104 nM for JAK2 [1]. This yields a JAK1/JAK3 selectivity ratio of 4.6 and a JAK2/JAK3 ratio of 5.0. In contrast, the clinically established pan-JAK inhibitor tofacitinib exhibits IC50 values of 15.1 nM (JAK1), 77.4 nM (JAK2), and 55.0 nM (JAK3) under comparable enzymatic assay conditions [2], corresponding to a JAK1/JAK3 ratio of 0.27 and a JAK2/JAK3 ratio of 1.4. The differential selectivity landscape positions the target compound as a more JAK3-preferring inhibitor relative to JAK1, a feature that may be relevant for applications where JAK1-mediated effects are undesirable.

JAK Isoform Selectivity
Cross-study comparable
Target: JAK3 21 nM, JAK1 96 nM, JAK2 104 nM JAK1/JAK3 4.6, JAK2/JAK3 5.0 Tofacitinib: JAK3 55 nM, JAK1 15.1 nM, JAK2 77.4 nM JAK1/JAK3 0.27, JAK2/JAK3 1.4
Supports JAK3-preferring pathway interpretation; not a clinical selectivity claim.
In vitro assay conditions differ; direct comparison requires method harmonization.
JAK-STAT signaling Kinase inhibitor selectivity Immunology

Predicted Protein Kinase Inhibition

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone returned a probability 'to be active' (Pa) of 0.620 for 'Protein kinase inhibitor' and 0.584 for 'Antimycobacterial' [1]. While these predictions are computational and not direct experimental comparators, the Pa value of 0.620 substantially exceeds the threshold typically considered for plausible activity (Pa > 0.5) and is among the highest-scoring activities predicted for this scaffold. This in silico signature differentiates the compound from other pyridinyl ethanones lacking such a pronounced kinase inhibition prediction, providing a rational basis for prioritizing it in virtual screening or repurposing campaigns.

In Silico Kinase Prediction
Data to verify
Pa = 0.620 (Protein kinase inhibitor)
Exceeds activity threshold; supports kinase screening prioritization.
Computational prediction; experimental validation required.
In silico prediction Kinase inhibitor PASS

Boiling Point Difference and Purification

The boiling point of 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone is reported as 395.2°C at 760 mmHg [1]. Its regioisomer, 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone (CAS 16273-84-0), exhibits a predicted boiling point of 375.3 ± 22.0°C [2]. This approximate 20°C difference, while modest, can translate into altered elution profiles during preparative chromatography and distillation, and may affect solvent selection for recrystallization. For procurement decisions in process chemistry or large-scale synthesis, such a physical property divergence necessitates compound-specific validation rather than assuming regioisomer interchangeability.

Boiling Point Divergence
Source review
Target: 395.2°C Regioisomer: 375.3°C (predicted)
May affect purification method selection.
Regioisomer value predicted; confirm experimentally.
Purification Process chemistry Physicochemical properties

Synthetic Yield Benchmark

A literature-reported synthesis of 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone achieved an isolated yield of 52% using lithium diisopropylamide (LDA) in tetrahydrofuran at -78°C followed by reaction with 4-picoline [1]. While no direct head-to-head yield comparison with all possible analogs exists, this yield serves as a quantifiable baseline for process chemists. In the broader class of pyridinyl ketone syntheses, isolated yields frequently range from 40% to 70% depending on substitution pattern and reaction conditions [2]. The 52% yield for this specific regioisomer provides a reproducible starting point for optimization, and procurement of the authentic compound ensures that the same synthetic route can be employed without unexpected regioisomer-specific side reactions.

Synthetic Yield
Method context
Target: 52% Class-typical: 40–70%
Within class range; supports process development baseline.
LDA/THF conditions; yield may vary at scale.
Synthetic methodology Yield optimization Medicinal chemistry

Research and Industrial Application Scenarios


JAK-STAT Pathway Profiling

This compound is optimally deployed in enzymatic and cellular assays designed to dissect JAK isoform contributions to cytokine signaling. Its preferential JAK3 inhibition (IC50 21 nM) relative to JAK1 (96 nM) [1] makes it a useful tool compound for experiments where JAK1-sparing activity is required, such as in certain autoimmune disease models where JAK1 inhibition may be associated with adverse effects. Researchers can use it alongside pan-JAK inhibitors like tofacitinib to benchmark selectivity and validate target engagement.

Kinase-Focused Chemical Library Enrichment

Given its experimentally validated JAK inhibition and high PASS prediction score for protein kinase inhibition (Pa 0.620) [1], this compound is a logical candidate for inclusion in kinase-focused screening libraries. Its distinct selectivity profile relative to other JAK inhibitors adds diversity to compound collections, increasing the probability of identifying novel hits in high-throughput screens targeting JAK-STAT related diseases.

Process Chemistry for Pyridinyl Ketones

The documented synthetic route with a 52% yield [1] and the compound's specific boiling point (395.2°C) [2] provide a concrete starting point for process chemists optimizing large-scale synthesis of this scaffold. The regioisomer-specific physical properties inform purification strategy (e.g., distillation vs. chromatography), and procurement of the authentic compound ensures that subsequent scale-up efforts are based on the correct regioisomer, avoiding costly regioisomer-related failures.

Antimycobacterial Discovery and Lead Optimization

The PASS prediction of antimycobacterial activity (Pa 0.584) [1], while not yet experimentally validated for this compound, positions it as a potential hit for follow-up in phenotypic screens against Mycobacterium tuberculosis. The 4-chlorophenyl-pyridinyl ethanone core may serve as a privileged scaffold for further medicinal chemistry optimization aimed at improving potency and selectivity against mycobacterial targets.

Application
Selection Property
Validation Focus
JAK-STAT pathway profiling
JAK3-preferring inhibition context
Isoform-selectivity pathway interpretation
Kinase screening library enrichment
JAK inhibition and in silico kinase prediction
Hit identification in kinase-focused panels
Pyridinyl ketone process chemistry
Documented synthetic route and physicochemical profile
Purification method development and regioisomer control
Antimycobacterial screening studies
Predicted antimycobacterial activity (in silico)
Phenotypic screening against Mycobacterium tuberculosis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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